![molecular formula C8H14ClF2NO B2427179 9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-amine;hydrochloride CAS No. 2490432-76-1](/img/structure/B2427179.png)
9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-amine;hydrochloride is a chemical compound with the molecular formula C8H14ClF2NO and a molecular weight of 213.65 g/mol . This compound is characterized by its unique bicyclic structure, which includes a fluorinated oxabicyclo ring system. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-amine;hydrochloride involves several steps. One common synthetic route includes the fluorination of a precursor compound followed by cyclization to form the bicyclic structure. The reaction conditions typically involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled temperature and pressure . Industrial production methods may involve large-scale fluorination and cyclization processes, optimized for yield and purity.
Analyse Des Réactions Chimiques
9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), leading to the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-amine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems, including enzyme interactions and receptor binding.
Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug development, particularly in the design of fluorinated drugs with enhanced bioavailability and metabolic stability.
Mécanisme D'action
The mechanism of action of 9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorinated bicyclic structure allows for strong binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-amine;hydrochloride stands out due to its unique fluorinated bicyclic structure. Similar compounds include:
9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-amine: Without the hydrochloride group, this compound has different solubility and reactivity properties.
3-Oxabicyclo[3.3.1]nonan-7-amine: Lacks the fluorine atoms, resulting in different chemical and biological properties.
9-Fluoro-3-oxabicyclo[3.3.1]nonan-7-amine: Contains only one fluorine atom, leading to variations in reactivity and binding interactions.
The presence of two fluorine atoms in this compound enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
9,9-difluoro-3-oxabicyclo[3.3.1]nonan-7-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO.ClH/c9-8(10)5-1-7(11)2-6(8)4-12-3-5;/h5-7H,1-4,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWDXIOURTWIAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2COCC1C2(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-benzyl-N-ethylacetamide](/img/structure/B2427097.png)
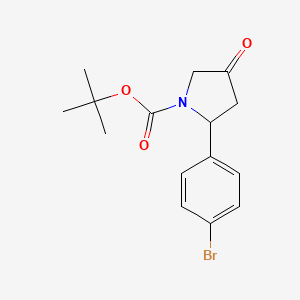
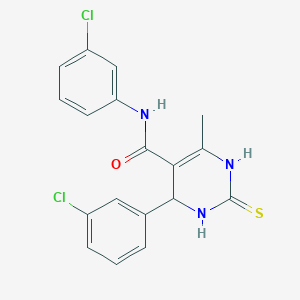
![octahydropiperazino[2,1-c]morpholin-6-one hydrochloride](/img/structure/B2427102.png)
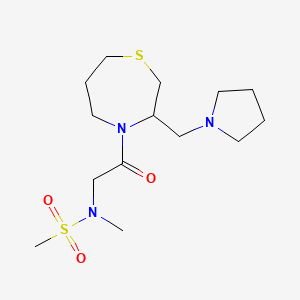
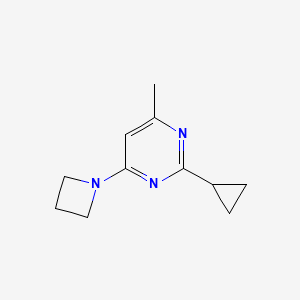
![5-(7-Azabicyclo[2.2.1]heptan-7-yl)-3-cyclopropyl-1,2,4-thiadiazole](/img/structure/B2427105.png)
![1-(3-methylbenzyl)-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2427106.png)
![(2S)-2-({2-azabicyclo[2.2.1]heptane-2-carbonyl}amino)propanoic acid](/img/structure/B2427110.png)
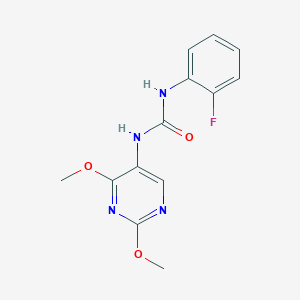
![N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2427113.png)
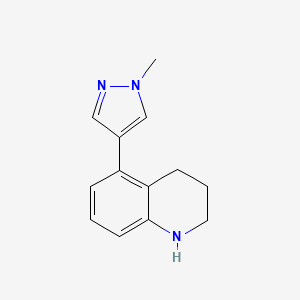
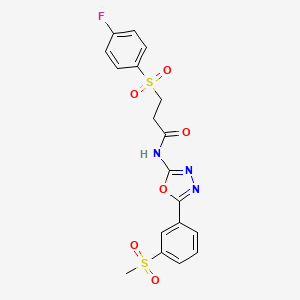
![N-[(1S)-1-(4-Ethylphenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2427118.png)
